molecular formula C10H12Na2O10S2 B13819468 4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid,disodium salt

4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid,disodium salt

Cat. No.: B13819468
M. Wt: 402.3 g/mol
InChI Key: PEVJGNNZULSXPT-UHFFFAOYSA-L
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Description

4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is a chemical compound with the molecular formula C10H12Na2O10S2 and a molecular weight of 402.306 g/mol. This compound is known for its unique structure, which includes two hydroxyethoxy groups and two sulfonic acid groups attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-dihydroxybenzene-1,3-disulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethoxy groups . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.

    Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent for metal ions.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt involves its ability to interact with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The sulfonic acid groups can interact with metal ions, forming stable complexes that are useful in various analytical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the hydroxyethoxy groups.

    1,3-Benzenedisulfonic acid, disodium salt: Similar sulfonic acid groups but different substitution pattern on the benzene ring.

    4-Formylbenzene-1,3-disulfonic acid: Contains a formyl group instead of hydroxyethoxy groups.

Uniqueness

4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is unique due to the presence of both hydroxyethoxy and sulfonic acid groups, which provide a combination of hydrophilic and acidic properties. This makes it particularly useful in applications requiring specific interactions with proteins, enzymes, and metal ions .

Properties

Molecular Formula

C10H12Na2O10S2

Molecular Weight

402.3 g/mol

IUPAC Name

disodium;4,5-bis(2-hydroxyethoxy)benzene-1,3-disulfonate

InChI

InChI=1S/C10H14O10S2.2Na/c11-1-3-19-8-5-7(21(13,14)15)6-9(22(16,17)18)10(8)20-4-2-12;;/h5-6,11-12H,1-4H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

PEVJGNNZULSXPT-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1OCCO)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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